2-(2-Ethoxyphenoxy)-5-methylaniline
Overview
Description
2-(2-Ethoxyphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with an ethoxy group at the ortho position and a methyl group at the meta position relative to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)-5-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol, which is commercially available or can be synthesized from catechol through an acid-alkali back extraction method.
Etherification: 2-ethoxyphenol is then reacted with 1,2-dibromoethane in the presence of a base to form 2-(2-ethoxyphenoxy)ethyl bromide.
Amination: The bromide intermediate is subjected to nucleophilic substitution with aniline to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to improve yield and purity. This includes the use of phase transfer catalysts and controlled reaction temperatures to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-Ethoxyphenoxy)-5-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenoxy)ethanamine: Similar structure but with an ethanamine group instead of an aniline group.
2-(2-Ethoxyphenoxy)methylmorpholine: Contains a morpholine ring instead of an aniline group.
2-(2-Ethoxyphenoxy)ethyl bromide: An intermediate in the synthesis of various derivatives.
Uniqueness
2-(2-Ethoxyphenoxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the phenoxy ring enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-11(2)10-12(13)16/h4-10H,3,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVNXNQKMXEUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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